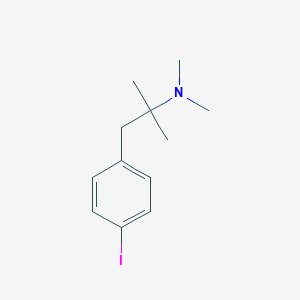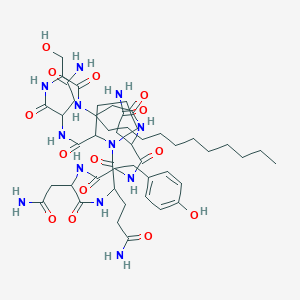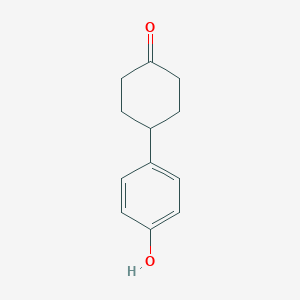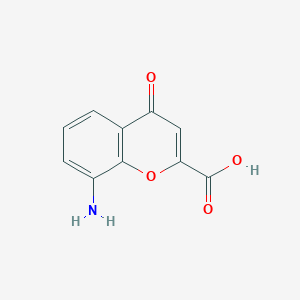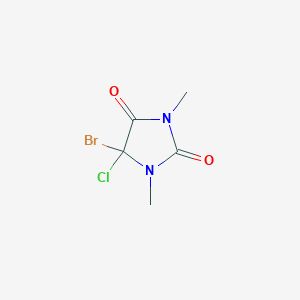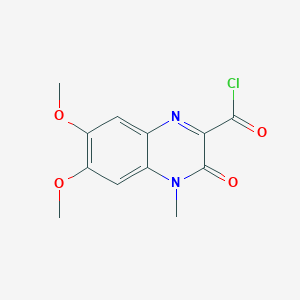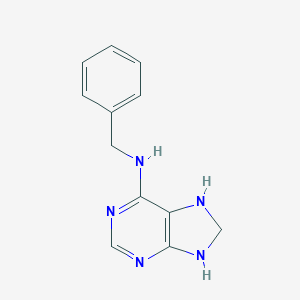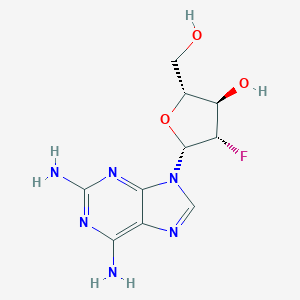
(2R,3R,4S,5R)-5-(2,6-diaminopurin-9-yl)-4-fluoro-2-(hydroxymethyl)oxolan-3-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R,3R,4S,5R)-5-(2,6-diaminopurin-9-yl)-4-fluoro-2-(hydroxymethyl)oxolan-3-ol is a chemical compound that has been synthesized for various scientific research applications. This compound has gained attention due to its potential use as an anti-cancer agent, as well as its ability to inhibit viral replication.
作用机制
The mechanism of action of (2R,3R,4S,5R)-5-(2,6-diaminopurin-9-yl)-4-fluoro-2-(hydroxymethyl)oxolan-3-ol involves its ability to inhibit the activity of certain enzymes. In the case of cancer cells, this compound inhibits the activity of thymidylate synthase, which is essential for DNA synthesis. This inhibition leads to the disruption of DNA synthesis and ultimately, cell death. In the case of HIV, this compound inhibits the activity of reverse transcriptase, which is essential for viral replication.
Biochemical and Physiological Effects
Studies have shown that this compound has various biochemical and physiological effects. In the case of cancer cells, this compound has been shown to induce cell death through the activation of apoptosis pathways. Additionally, this compound has been shown to inhibit the activity of certain enzymes involved in DNA synthesis, leading to the disruption of DNA synthesis and ultimately, cell death. In the case of HIV, this compound has been shown to inhibit the activity of reverse transcriptase, leading to the inhibition of viral replication.
实验室实验的优点和局限性
The advantages of using (2R,3R,4S,5R)-5-(2,6-diaminopurin-9-yl)-4-fluoro-2-(hydroxymethyl)oxolan-3-ol in lab experiments include its potential use as an anti-cancer agent and its ability to inhibit viral replication. Additionally, this compound has been shown to have low toxicity levels, making it a safer alternative to other anti-cancer agents. However, the limitations of using this compound in lab experiments include its limited solubility in aqueous solutions, which can affect its bioavailability, as well as its potential for off-target effects.
未来方向
There are several future directions for the study of (2R,3R,4S,5R)-5-(2,6-diaminopurin-9-yl)-4-fluoro-2-(hydroxymethyl)oxolan-3-ol. One direction involves the optimization of the synthesis method to increase the yield and purity of the compound. Another direction involves the study of the compound's potential use as an anti-cancer agent in combination with other drugs. Additionally, further studies are needed to investigate the potential use of this compound in the treatment of other viral infections. Finally, the development of analogs of this compound with improved solubility and bioavailability could lead to the development of more effective anti-cancer and antiviral agents.
In conclusion, this compound has shown promise as an anti-cancer agent and as an inhibitor of viral replication. Its mechanism of action involves the inhibition of certain enzymes, leading to the disruption of DNA synthesis and ultimately, cell death. While there are limitations to its use in lab experiments, further studies are needed to investigate its potential use in the treatment of cancer and viral infections. The development of analogs of this compound could lead to the development of more effective anti-cancer and antiviral agents.
合成方法
The synthesis of (2R,3R,4S,5R)-5-(2,6-diaminopurin-9-yl)-4-fluoro-2-(hydroxymethyl)oxolan-3-ol involves the use of various chemical reagents and reactions. One method involves the reaction of 2,6-diaminopurine with 4-fluoro-2-formyl-1,3-dioxolane in the presence of a base to form the intermediate compound, which is then treated with a reducing agent to obtain the desired compound. Another method involves the reaction of 2,6-diaminopurine with 4-fluoro-2-(hydroxymethyl)-1,3-dioxolane in the presence of a base and a catalyst to obtain the desired compound.
科学研究应用
(2R,3R,4S,5R)-5-(2,6-diaminopurin-9-yl)-4-fluoro-2-(hydroxymethyl)oxolan-3-ol has been studied for its potential use as an anti-cancer agent. Research has shown that this compound has the ability to inhibit the growth of cancer cells, as well as induce cell death in cancer cells. Additionally, this compound has been studied for its ability to inhibit viral replication, particularly in the case of the human immunodeficiency virus (HIV). Studies have shown that this compound can inhibit the reverse transcriptase activity of HIV, which is essential for viral replication.
属性
IUPAC Name |
(2R,3R,4S,5R)-5-(2,6-diaminopurin-9-yl)-4-fluoro-2-(hydroxymethyl)oxolan-3-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FN6O3/c11-4-6(19)3(1-18)20-9(4)17-2-14-5-7(12)15-10(13)16-8(5)17/h2-4,6,9,18-19H,1H2,(H4,12,13,15,16)/t3-,4+,6-,9-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHWHYOFBOWTAHZ-AYQXTPAHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)CO)O)F)N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC2=C(N=C(N=C2N1[C@H]3[C@H]([C@@H]([C@H](O3)CO)O)F)N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FN6O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

